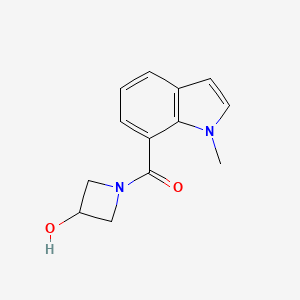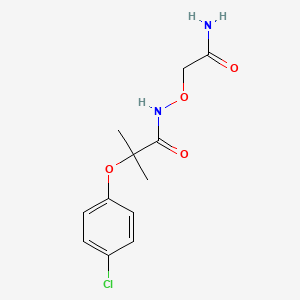
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, also known as AOCA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. AOCA has been found to have a wide range of potential applications, including as an anticancer agent, an antiviral agent, and a treatment for neurological disorders. In
作用机制
The mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. Studies have shown that N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can inhibit the activity of enzymes such as histone deacetylases and DNA methyltransferases, which are involved in the regulation of gene expression. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit viral replication, and modulate gene expression. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have antioxidant properties, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its potential as a multi-targeted agent, with the ability to affect multiple pathways and processes in cells. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been found to have low toxicity in animal studies, which may make it a promising candidate for further research. However, one limitation of using N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in lab experiments is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several potential future directions for research on N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide. One area of interest is its potential use in combination with other anticancer agents, to enhance their effectiveness and reduce side effects. Additionally, further research is needed to better understand the mechanism of action of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide, and to identify its specific targets in cells. Finally, studies are needed to evaluate the safety and efficacy of N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in animal models and in clinical trials, in order to determine its potential as a therapeutic agent for various diseases.
合成方法
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of cyclopropanecarboxylic acid with hydroxylamine hydrochloride, followed by the reaction of the resulting product with ethyl chloroformate and then with 2-aminoacetaldehyde diethyl acetal. The final product is then purified through recrystallization to obtain N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide in its pure form.
科学研究应用
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has also been studied for its antiviral properties, with research suggesting that it can inhibit the replication of certain viruses, including the herpes simplex virus. Additionally, N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)3-11-8-6(10)4-1-2-4/h4H,1-3H2,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKQLXYQJDQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NOCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethoxy)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-oxazole-2-carboxamide](/img/structure/B6641976.png)
![cis-Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6641979.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)



![1-[4-(1-Hydroxyethyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one](/img/structure/B6642016.png)



![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)

